Cas no 1261869-83-3 (5-(Difluoromethoxy)-8-hydroxyquinoline)

5-(Difluoromethoxy)-8-hydroxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethoxy)-8-hydroxyquinoline
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- Inchi: 1S/C10H7F2NO2/c11-10(12)15-8-4-3-7(14)9-6(8)2-1-5-13-9/h1-5,10,14H
- InChI Key: OTTSGDIMZVFGIM-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=C(C2C1=CC=CN=2)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- XLogP3: 3
- Topological Polar Surface Area: 42.4
5-(Difluoromethoxy)-8-hydroxyquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189000373-250mg |
5-(Difluoromethoxy)-8-hydroxyquinoline |
1261869-83-3 | 98% | 250mg |
799.03 USD | 2021-06-01 | |
Alichem | A189000373-500mg |
5-(Difluoromethoxy)-8-hydroxyquinoline |
1261869-83-3 | 98% | 500mg |
1,172.86 USD | 2021-06-01 | |
Alichem | A189000373-1g |
5-(Difluoromethoxy)-8-hydroxyquinoline |
1261869-83-3 | 98% | 1g |
2,016.61 USD | 2021-06-01 |
5-(Difluoromethoxy)-8-hydroxyquinoline Related Literature
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
Additional information on 5-(Difluoromethoxy)-8-hydroxyquinoline
Introduction to 5-(Difluoromethoxy)-8-hydroxyquinoline (CAS No. 1261869-83-3)
5-(Difluoromethoxy)-8-hydroxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 1261869-83-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its structural features and potential biological activities. The presence of both a difluoromethoxy group and a hydroxy group on the quinoline backbone imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The quinoline scaffold itself is well-documented for its pharmacological relevance, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms, particularly in the difluoromethoxy substituent, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall bioactivity. In contrast, the hydroxy group can contribute to hydrogen bonding interactions, influencing both solubility and receptor binding.
Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have highlighted the importance of optimizing substituents on the quinoline ring to achieve desired pharmacological outcomes. The specific arrangement of the difluoromethoxy and hydroxy groups in 5-(Difluoromethoxy)-8-hydroxyquinoline suggests potential interactions with biological targets such as kinases, transcription factors, and membrane receptors. This compound has been explored in several preclinical studies as a lead candidate for developing novel therapeutic agents.
One notable area of research involving 5-(Difluoromethoxy)-8-hydroxyquinoline is its potential role in oncology. Quinoline derivatives have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cell lines. The electron-withdrawing nature of the difluoromethoxy group may enhance binding to the ATP-binding pocket of these kinases, while the hydroxy group can engage in hydrogen bonding with key residues in the active site. Preliminary studies suggest that this compound exhibits inhibitory activity against several cancer-related kinases, warranting further investigation.
In addition to its oncological potential, 5-(Difluoromethoxy)-8-hydroxyquinoline has been investigated for its antimicrobial properties. The quinoline core is known to disrupt bacterial DNA gyrase and topoisomerases, leading to cell death. The modifications introduced by the difluoromethoxy and hydroxy groups may enhance these interactions by improving solubility and membrane permeability. Comparative studies have shown that derivatives with similar substitutions exhibit improved efficacy against drug-resistant strains of bacteria, underscoring the importance of this molecular design.
The synthesis of 5-(Difluoromethoxy)-8-hydroxyquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated quinolines followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the difluoromethoxy group efficiently. The presence of both electron-donating and electron-withdrawing groups necessitates careful optimization to minimize side reactions and maximize product formation.
From a chemical biology perspective, understanding the mechanistic basis of action for 5-(Difluoromethoxy)-8-hydroxyquinoline is crucial for rational drug design. X-ray crystallography and molecular dynamics simulations have been instrumental in elucidating how this compound interacts with biological targets at an atomic level. These studies not only provide insights into its mechanism of action but also guide future modifications to enhance potency and selectivity. For instance, fine-tuning the electronic properties of the quinoline ring through strategic substituent placement could lead to more effective inhibitors.
The pharmacokinetic profile of 5-(Difluoromethoxy)-8-hydroxyquinoline is another critical aspect that influences its therapeutic potential. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated before advancing into clinical trials. Preliminary pharmacokinetic studies suggest that this compound exhibits moderate oral bioavailability and a reasonable half-life, making it suitable for systemic administration. However, further studies are needed to assess potential metabolites and their implications on safety and efficacy.
In conclusion,5-(Difluoromethoxy)-8-hydroxyquinoline (CAS No. 1261869-83-3) represents a promising candidate for developing novel therapeutics across multiple disease areas. Its unique structural features offer opportunities for designing compounds with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new biological targets and mechanisms of action,5-(Difluoromethoxy)-8-hydroxyquinoline will likely play a significant role in shaping future drug discovery strategies.
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